

# Application Notes and Protocols for Tinostamustine in Combination with Radiotherapy

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These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic effects of **tinostamustine**, a first-in-class alkylating deacetylase inhibitor, in combination with radiotherapy. The information is intended for researchers, scientists, and professionals in drug development exploring novel cancer therapeutics.

### Introduction

**Tinostamustine** (formerly EDO-S101) is a unique molecule that fuses the DNA alkylating activity of bendamustine with the pan-histone deacetylase (HDAC) inhibitory effects of vorinostat.[1][2] This dual mechanism of action allows **tinostamustine** to simultaneously induce DNA damage and inhibit DNA repair pathways, making it a promising agent for combination with radiotherapy. Preclinical studies have demonstrated that **tinostamustine** exhibits potent antitumor effects and can sensitize cancer cells to radiation, leading to enhanced cell killing and delayed tumor growth in glioblastoma models.[1][3] The combination has been shown to increase DNA damage, modulate autophagy, and promote apoptosis in tumor cells.[1][3] A phase I clinical trial has also been initiated to evaluate the safety and efficacy of **tinostamustine** with or without radiation therapy in patients with newly diagnosed MGMT-unmethylated glioblastoma.[4]

# **Data Presentation**



Table 1: In Vitro Efficacy of Tinostamustine and Radiotherapy in Glioblastoma Cell Lines

| Cell Line | Tinostamustine<br>IC50 (μΜ) | Bendamustine IC50<br>(μM) | Tinostamustine (1<br>µM) + Radiation (2-<br>6 Gy) Dose<br>Enhancement Ratio<br>(DER) |
|-----------|-----------------------------|---------------------------|--|
| U87MG     | 1.8 ± 0.3                   | >100                      | 1.55   |
| U251      | 2.5 ± 0.4                   | >100                      | 1.50   |
| A172      | 3.2 ± 0.5                   | >100                      | 1.38   |
| T98G      | 4.1 ± 0.6                   | >100                      | 1.68   |

Data extracted from Festuccia et al., 2018.[3]

Table 2: In Vivo Efficacy of Tinostamustine and Radiotherapy in a U251 Subcutaneous Xenograft Model

| Treatment Group                                 | Mean Tumor Weight Reduction (%) |
|---|---------------------------------|
| Tinostamustine (40 mg/kg)                       | 40%                             |
| Radiotherapy (5 Gy)                             | 55%                             |
| Tinostamustine (40 mg/kg) + Radiotherapy (5 Gy) | 85%                             |

Data extracted from Festuccia et al., 2018.[3]

# Experimental Protocols In Vitro Radiosensitization Study - Clonogenic Survival Assay

This protocol details the methodology to assess the radiosensitizing potential of **tinostamustine** in cancer cell lines.



#### a. Cell Culture and Plating:

- Culture glioblastoma cell lines (e.g., U87MG, U251, A172, T98G) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Harvest exponentially growing cells and plate a predetermined number of cells (e.g., 200-10,000 cells/well, depending on the radiation dose) in 6-well plates.
- Allow cells to attach for 24 hours.
- b. **Tinostamustine** and Radiation Treatment:
- Treat the cells with a non-lethal concentration of **tinostamustine** (e.g., 1 μM).[3]
- Incubate for 24-48 hours.[3]
- Irradiate the cells with single doses of radiation (e.g., 2, 4, and 6 Gy) using a suitable irradiator.[3]
- Include control groups: no treatment, tinostamustine alone, and radiation alone.
- c. Colony Formation and Analysis:
- Incubate the plates for 10-14 days to allow for colony formation.
- Fix the colonies with a mixture of methanol and acetic acid (3:1).
- Stain the colonies with 0.5% crystal violet solution.
- Count colonies containing at least 50 cells.
- Calculate the surviving fraction for each treatment group relative to the untreated control.
- Determine the Dose Enhancement Ratio (DER) by dividing the radiation dose required to achieve a specific survival fraction (e.g., 50%) in the radiation-alone group by the dose required to achieve the same survival fraction in the combination treatment group.



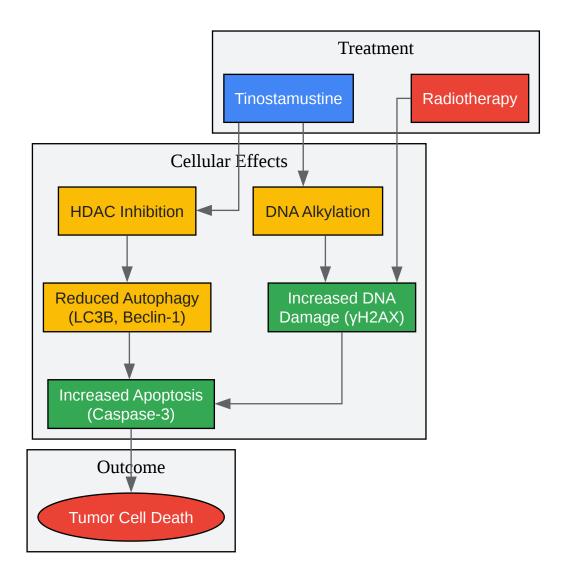
# In Vivo Xenograft Model for Tinostamustine and Radiotherapy Combination

This protocol describes the establishment and treatment of a subcutaneous xenograft model to evaluate the in vivo efficacy of the combination therapy.

- a. Animal Model and Tumor Implantation:
- Use immunodeficient mice (e.g., female CD1 nu/nu mice).[3]
- Subcutaneously inject 1 x 10<sup>6</sup> glioblastoma cells (e.g., U251) in a mixture of media and Matrigel into the flank of each mouse.
- Allow tumors to grow to a palpable size (e.g., 100-150 mm<sup>3</sup>).
- b. Treatment Protocol:
- Randomize mice into treatment groups: vehicle control, tinostamustine alone, radiotherapy alone, and combination therapy.
- Administer tinostamustine intravenously (e.g., at 40 mg/kg) on a specified schedule (e.g., once a week for 3 weeks).[3]
- Deliver focal radiotherapy to the tumors (e.g., a total dose of 5 Gy) using a small animal irradiator.
- Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
- Monitor animal body weight and overall health.
- c. Endpoint Analysis:
- At the end of the study, sacrifice the animals and excise the tumors.
- Measure the final tumor weight.
- Process tumors for further analysis, such as histopathology, immunohistochemistry (e.g., for markers of apoptosis and DNA damage), or Western blotting.



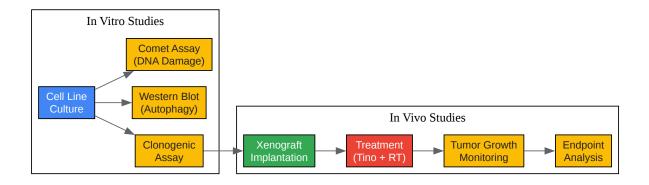
# **Visualizations**



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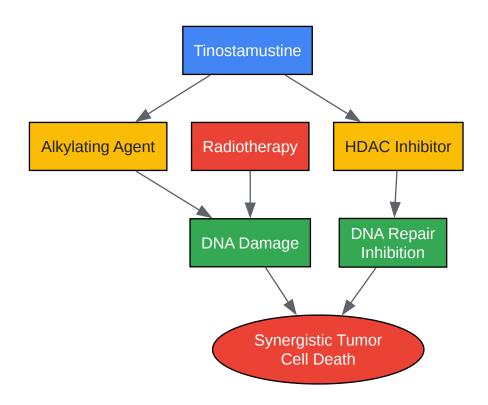
Caption: Signaling pathway of **tinostamustine** and radiotherapy synergy.





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Caption: Preclinical experimental workflow for combination therapy.



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Caption: Logical relationship of tinostamustine and radiotherapy.







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## References

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